molecular formula C9H5Cl2F2NO4S B14347578 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate CAS No. 90681-80-4

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate

Cat. No.: B14347578
CAS No.: 90681-80-4
M. Wt: 332.11 g/mol
InChI Key: ZGLRZSBVMPZLMX-UHFFFAOYSA-N
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Description

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is a complex organic compound that features a benzene ring substituted with a sulfonyl isocyanate group and a 2,2-dichloro-1,1-difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate typically involves multiple steps. One common approach is to start with the benzene ring and introduce the sulfonyl isocyanate group through a sulfonation reaction followed by isocyanation. The 2,2-dichloro-1,1-difluoroethoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl isocyanate groups into molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl isocyanate groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate involves its interaction with molecular targets through its functional groups. The sulfonyl isocyanate group can react with nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates. These reactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.

    Benzene, (1,2-dichloroethyl): Contains a 1,2-dichloroethyl group on the benzene ring.

    Benzenesulfonyl isocyanate: Lacks the 2,2-dichloro-1,1-difluoroethoxy group but contains the sulfonyl isocyanate group.

Uniqueness

2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of both the 2,2-dichloro-1,1-difluoroethoxy group and the sulfonyl isocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90681-80-4

Molecular Formula

C9H5Cl2F2NO4S

Molecular Weight

332.11 g/mol

IUPAC Name

2-(2,2-dichloro-1,1-difluoroethoxy)-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C9H5Cl2F2NO4S/c10-8(11)9(12,13)18-6-3-1-2-4-7(6)19(16,17)14-5-15/h1-4,8H

InChI Key

ZGLRZSBVMPZLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(C(Cl)Cl)(F)F)S(=O)(=O)N=C=O

Origin of Product

United States

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